molecular formula C10H11NS2 B093606 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole CAS No. 17142-78-8

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole

Cat. No. B093606
CAS RN: 17142-78-8
M. Wt: 209.3 g/mol
InChI Key: GQZGOQTWAKMAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole, also known as MBT or Methylbenzothiazole, is a chemical compound that has been widely used in various industrial applications. It is a yellowish powder with a strong odor and is soluble in organic solvents. MBT is commonly used as a rubber vulcanization accelerator, corrosion inhibitor, and as a component in the production of pesticides, fungicides, and herbicides.

Mechanism Of Action

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole acts as a vulcanization accelerator by promoting the cross-linking of rubber molecules. It works by activating the sulfur atoms in the rubber molecules, which then react with each other to form cross-links. This results in the formation of a stable and durable rubber product.

Biochemical And Physiological Effects

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has been shown to have a toxic effect on living organisms. It is known to cause skin irritation and sensitization, and it has been classified as a skin sensitizer. 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has also been shown to have a toxic effect on aquatic organisms, and it is classified as a hazardous substance.

Advantages And Limitations For Lab Experiments

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has some limitations. It is a hazardous substance and requires special handling and disposal procedures. It is also known to cause skin irritation and sensitization, which can be a safety concern for lab workers.

Future Directions

There are several future directions for the study of 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole. One area of research is the development of safer and more environmentally friendly alternatives to 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole for use in rubber vulcanization. Another area of research is the study of the toxic effects of 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole on living organisms, with the goal of developing safer handling and disposal procedures. Additionally, the use of 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole as a probe molecule for studying the adsorption behavior of thiazole compounds on metal surfaces could be further explored.

Synthesis Methods

The synthesis of 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with ethyl chloride in the presence of a base catalyst. The reaction takes place at a high temperature and pressure, and the product is purified by recrystallization.

Scientific Research Applications

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has been extensively studied for its various applications in scientific research. It has been used as a model compound for studying the reaction mechanisms of thiazole compounds. 2-Ethyl-6-methylsulfanyl-1,3-benzothiazole has also been used as a probe molecule for studying the adsorption behavior of thiazole compounds on metal surfaces.

properties

CAS RN

17142-78-8

Product Name

2-Ethyl-6-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-ethyl-6-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NS2/c1-3-10-11-8-5-4-7(12-2)6-9(8)13-10/h4-6H,3H2,1-2H3

InChI Key

GQZGOQTWAKMAPA-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)SC

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)SC

synonyms

Benzothiazole, 2-ethyl-6-(methylthio)- (8CI,9CI)

Origin of Product

United States

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